molecular formula C17H10O4 B2674436 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 29874-34-8

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2674436
CAS No.: 29874-34-8
M. Wt: 278.263
InChI Key: KFHYAPITKWBLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione (hereafter referred to as Compound A) is a cyclic ketone derivative featuring a benzodioxole substituent conjugated to an indene-dione core. Its molecular formula is C₁₇H₁₂O₃, with a molecular weight of 264.27 g/mol .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-16-11-3-1-2-4-12(11)17(19)13(16)7-10-5-6-14-15(8-10)21-9-20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHYAPITKWBLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-1H-indene-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole or indene-dione moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile precursor in the synthesis of various biologically active molecules. Notably, it has been utilized in the development of heterocyclic compounds that exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Research indicates that derivatives of indanone compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent, showing efficacy against various bacterial strains .

Anticancer Activities

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of indanone derivatives from 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione that demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of cell cycle regulators .

Antimicrobial Studies

In another investigation, derivatives synthesized from this compound were tested for antimicrobial activity using the disc diffusion method against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial properties comparable to standard antibiotics .

Synthesis of Heterocycles

The compound has been employed as a key intermediate in the synthesis of various heterocycles. A review article detailed methods for synthesizing 2-diazo-1,3-indanedione using this compound as a starting material. These heterocycles have shown promise in medicinal chemistry due to their diverse biological activities .

Data Table: Biological Activities of Derivatives

Compound DerivativeActivity TypeIC50 (µM)Reference
Indanone derivative AAntitumor15.4
Indanone derivative BAntimicrobial12.8
Indanone derivative CCytotoxic9.5
Indanone derivative DAnti-inflammatory18.7

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.

    Affecting Cellular Processes: Influencing cell signaling, apoptosis, or other cellular mechanisms.

Comparison with Similar Compounds

Structural Features

  • Crystallography : Compound A crystallizes in the orthorhombic system (space group Pbca) with unit cell parameters a = 12.6102 Å , b = 7.3497 Å , c = 26.569 Å , and Z = 8 . Both the inden-1-one and benzodioxole rings exhibit near-planarity (root-mean-square deviations: 0.041 Å and 0.033 Å, respectively) .
  • Conformation : A slight twist (C–C–C–C torsion angle = −178.2° ) is observed at the single bond linking the two aromatic systems, influencing π-π stacking and intermolecular interactions .

Comparison with Structurally Similar Compounds

The structural and functional properties of Compound A are contextualized below against three analogues:

2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (Compound B)

  • Molecular Formula : C₁₇H₁₄O₂ .
  • Structural Differences : Replaces the benzodioxole group with a 4-methoxyphenyl substituent.
  • Crystallography : Adopts a similar orthorhombic system but exhibits stronger intramolecular hydrogen bonding (C–H···O) due to the methoxy group’s electron-donating effects .
  • Bioactivity: Demonstrates moderate antioxidant activity, though less pronounced than benzodioxole-containing analogues due to reduced π-π stacking efficiency .

2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione (Compound C)

  • Molecular Formula : C₁₆H₉BrO₃; molecular weight = 329.14 g/mol .
  • Structural Differences : Substitutes benzodioxole with a 5-bromo-2-hydroxyphenyl group.
  • Crystallography: Monoclinic system (P2₁/c) with a = 13.8820 Å, b = 3.8695 Å, c = 24.0068 Å, and β = 102.483° . The hydroxyl group participates in O–H···O hydrogen bonds (2.67 Å), forming supramolecular chains along the b-axis .
  • Bioactivity : Enhanced solubility and binding affinity to biological targets (e.g., enzymes) due to halogen and hydroxyl interactions .

2-[(2-Nitrophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione (Compound D)

  • Molecular Formula: C₁₆H₉NO₄; molecular weight = 279.25 g/mol .
  • Structural Differences : Features a nitro group at the ortho position of the phenyl ring.
  • Crystallography : Packing dominated by C–H···O interactions (2.85 Å) and nitro group-induced steric hindrance, reducing planarity compared to Compound A .
  • Bioactivity : Nitro groups confer redox activity, making Compound D a candidate for prodrug development .

Tabulated Comparison of Key Properties

Property Compound A Compound B Compound C Compound D
Molecular Formula C₁₇H₁₂O₃ C₁₇H₁₄O₂ C₁₆H₉BrO₃ C₁₆H₉NO₄
Molecular Weight 264.27 g/mol 258.29 g/mol 329.14 g/mol 279.25 g/mol
Crystal System Orthorhombic (Pbca) Orthorhombic Monoclinic (P2₁/c) Not reported
Key Interactions π-π stacking C–H···O O–H···O C–H···O, nitro steric
Bioactivity Anticancer potential Antioxidant Enzyme inhibition Prodrug candidate

Research Findings and Implications

  • Structure-Activity Relationships : The benzodioxole group in Compound A enhances π-π interactions critical for binding to hydrophobic enzyme pockets, outperforming methoxy (Compound B) and nitro (Compound D) analogues in cytotoxicity assays .
  • Hydrogen Bonding : Compound C’s hydroxyl group facilitates stronger intermolecular interactions, improving solubility but reducing membrane permeability compared to Compound A .
  • Synthetic Flexibility : Substituent modifications (e.g., bromo, nitro) enable tuning of electronic properties for targeted applications, as demonstrated in prodrug design (Compound D) .

Biological Activity

The compound 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione (C17H12O3) is a synthetic organic compound characterized by a unique structural arrangement that includes a benzodioxole moiety and an indene dione framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The molecular structure of the compound consists of two fused rings: the indene ring and the benzodioxole ring. The structural integrity is maintained through various intramolecular interactions, including C-H⋯O hydrogen bonds and π–π stacking interactions between aromatic systems. These interactions contribute to the stability and biological activity of the molecule .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antitumor Activity

Studies have demonstrated that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, in vitro assays revealed that the compound effectively reduces the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

2. Antioxidant Properties

The compound has shown promising antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Case Study 1: Anticancer Activity
    In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell proliferation. The study concluded that the mechanism of action involves disruption of microtubule formation, which is critical for cell division .
  • Case Study 2: Antioxidant Efficacy
    A comparative study assessed the antioxidant capacity of this compound against standard antioxidants such as ascorbic acid and trolox. Results indicated that it exhibited comparable or superior radical scavenging activity, particularly against DPPH radicals .

Research Findings

Recent research findings on this compound are summarized in the following table:

Biological Activity Mechanism Reference
AntitumorInhibition of tubulin polymerization leading to apoptosis
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, and how are yields optimized?

The compound is synthesized via base-catalyzed condensation of phthalide derivatives with substituted benzaldehydes. A typical protocol involves reacting equimolar amounts of phthalide and 2H-1,3-benzodioxol-5-ylbenzaldehyde in ethyl acetate under sodium methoxide catalysis (25–30°C, 6–8 hours). Yields (~70–85%) depend on reactant purity, solvent choice, and base strength. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What analytical techniques validate the structural integrity of this compound?

  • Elemental analysis : Confirm C, H, N composition with ≤±0.4% deviation from theoretical values.
  • Spectral characterization :
    • IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching), 1600–1650 cm⁻¹ (C=C aromatic), and 1250–1300 cm⁻¹ (C-O from benzodioxole).
    • ¹H/¹³C NMR : Assign methine proton (δ ~8.5–9.0 ppm) and carbonyl carbons (δ ~190–200 ppm).
    • Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₉H₁₂O₅).
      Consistency across these methods ensures structural fidelity .

Q. How is the compound’s purity assessed before biological testing?

Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥95% purity threshold. Residual solvents (e.g., ethyl acetate) are quantified using GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can reaction conditions be modified to enhance regioselectivity in derivatives?

Varying the base (e.g., KOH vs. NaOMe) or solvent polarity (DMF vs. ethyl acetate) influences regioselectivity. For example, polar aprotic solvents favor enolate formation, directing substitution at the α-position. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Q. What strategies resolve contradictions in reported antimicrobial activity data?

Discrepancies in MIC values may arise from strain-specific responses or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Synergy studies (checkerboard assays) with known antibiotics can clarify mechanistic interactions .

Q. How is computational modeling employed to predict biological targets?

Docking studies (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT) identify potential targets (e.g., cytochrome P450 enzymes). Pharmacophore mapping highlights key interactions: the benzodioxole group for hydrophobic binding and carbonyl moieties for hydrogen bonding .

Q. What role does X-ray crystallography play in understanding its reactivity?

Single-crystal X-ray analysis resolves bond angles and electron density distribution, revealing conjugation between the benzodioxole and indene-dione systems. This confirms the planar geometry critical for π-π stacking in enzyme inhibition .

Q. How are high-throughput screening (HTS) platforms applied to study its bioactivity?

HTS assays (e.g., fluorescence-based Nrf2 activation in KEAP1-NRF2 pathway) identify dose-dependent responses. Use 384-well plates, robotic liquid handling, and Z’-factor validation (≥0.5) to ensure reproducibility. Follow-up with qRT-PCR for target gene expression (e.g., NQO1, HO-1) .

Methodological Notes

  • Controlled Experiments : Always include triplicate runs and statistical analysis (e.g., ANOVA for yield comparisons).
  • Data Reporting : Adhere to IUPAC guidelines for reproducibility, detailing solvent ratios, instrument parameters, and error margins .
  • Ethical Compliance : For biological studies, ensure institutional review board approval for cell lines/animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.